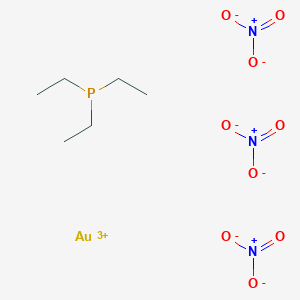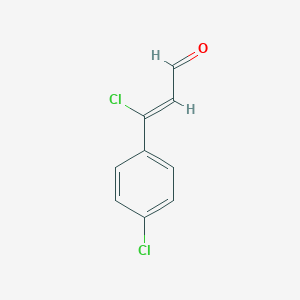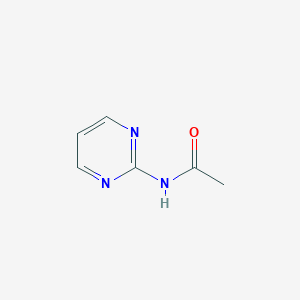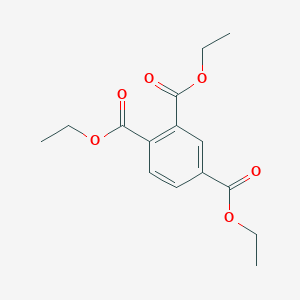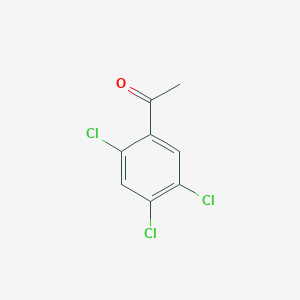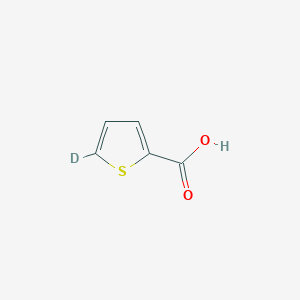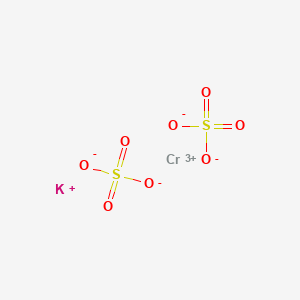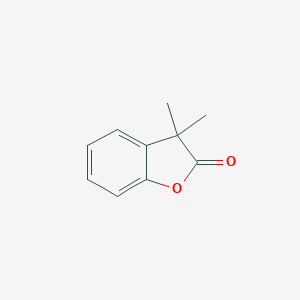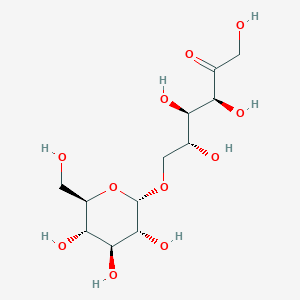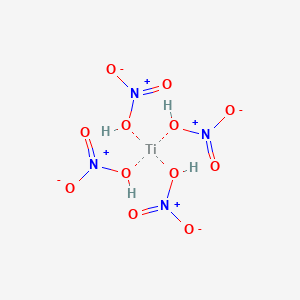
Titanium tetranitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium tetranitrate, also known as TNTi, is a highly explosive compound that has gained significant attention in the field of scientific research. It is a member of the nitrate ester family and is composed of titanium, nitrogen, and oxygen. TNTi has been extensively studied due to its potential applications in the field of explosives and its unique chemical properties.
Mécanisme D'action
The mechanism of action of Titanium tetranitrate is not fully understood, but it is believed to involve the release of nitrogen gas upon detonation. This rapid release of gas produces a shockwave that causes the surrounding material to break apart. The high energy output of Titanium tetranitrate makes it a potent explosive that can cause significant damage.
Effets Biochimiques Et Physiologiques
Titanium tetranitrate is not intended for use in biological systems and its effects on living organisms are not well understood. However, it is known to be highly toxic and can cause severe burns and respiratory problems if inhaled or ingested. It is important to handle Titanium tetranitrate with extreme caution and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
Titanium tetranitrate has several advantages for use in lab experiments, including its high energy output and ability to produce shockwaves. However, its explosive nature makes it difficult to handle and requires specialized equipment and training. Additionally, the toxicity of Titanium tetranitrate can pose a risk to researchers if proper safety protocols are not followed.
Orientations Futures
There are several future directions for research on Titanium tetranitrate. One area of interest is the development of more efficient synthesis methods that reduce the risk of explosion. Additionally, researchers are exploring the potential use of Titanium tetranitrate in non-explosive applications, such as in the field of nanotechnology. Further research is needed to fully understand the mechanism of action of Titanium tetranitrate and its potential applications in various fields.
Conclusion:
In conclusion, Titanium tetranitrate is a highly explosive compound that has gained significant attention in the field of scientific research. Its potential applications in the field of explosives and unique chemical properties make it a promising candidate for further study. However, its explosive nature and toxicity require careful handling and proper safety protocols. Further research is needed to fully understand the mechanism of action of Titanium tetranitrate and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Titanium tetranitrate involves the reaction of titanium tetrachloride with nitric acid. The resulting product is a yellow, crystalline solid that is highly explosive. The synthesis process is complex and requires careful handling due to the explosive nature of the compound.
Applications De Recherche Scientifique
Titanium tetranitrate has been extensively studied for its potential applications in the field of explosives. It has been found to have a higher detonation velocity and energy output than traditional explosives such as TNT. This makes it a promising candidate for use in military applications and mining operations.
Propriétés
Numéro CAS |
12372-56-4 |
|---|---|
Nom du produit |
Titanium tetranitrate |
Formule moléculaire |
H4N4O12Ti |
Poids moléculaire |
299.92 g/mol |
Nom IUPAC |
nitric acid;titanium |
InChI |
InChI=1S/4HNO3.Ti/c4*2-1(3)4;/h4*(H,2,3,4); |
Clé InChI |
WDTVZGCQCHXNKT-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
SMILES canonique |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti] |
Pictogrammes |
Oxidizer; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
